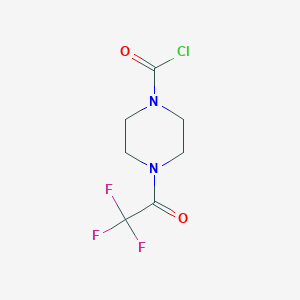
1-Piperazinecarbonyl chloride, 4-(2,2,2-trifluoroacetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazinecarbonyl chloride, 4-(2,2,2-trifluoroacetyl)- is a chemical compound that features a piperazine ring substituted with a carbonyl chloride group and a trifluoroacetyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarbonyl chloride, 4-(2,2,2-trifluoroacetyl)- typically involves the reaction of piperazine with phosgene to form piperazinecarbonyl chloride. This intermediate is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
1-Piperazinecarbonyl chloride, 4-(2,2,2-trifluoroacetyl)- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can hydrolyze in the presence of water to form piperazinecarboxylic acid and trifluoroacetic acid.
Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents like dichloromethane, tetrahydrofuran
Catalysts: Base catalysts such as triethylamine for substitution reactions
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
科学研究应用
1-Piperazinecarbonyl chloride, 4-(2,2,2-trifluoroacetyl)- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drugs due to its ability to form stable amide bonds.
Material Science: Used in the modification of polymers to introduce fluorinated groups, enhancing material properties such as hydrophobicity and thermal stability.
作用机制
The mechanism of action of 1-Piperazinecarbonyl chloride, 4-(2,2,2-trifluoroacetyl)- involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form stable bonds with nucleophiles, leading to the formation of amides, esters, and other derivatives .
相似化合物的比较
Similar Compounds
- 4-Methyl-1-piperazinecarbonyl chloride
- 1-Piperidinecarbonyl chloride
- 1-Pyrrolidinecarbonyl chloride
Uniqueness
1-Piperazinecarbonyl chloride, 4-(2,2,2-trifluoroacetyl)- is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it particularly useful in applications requiring robust and stable intermediates .
属性
CAS 编号 |
821800-17-3 |
|---|---|
分子式 |
C7H8ClF3N2O2 |
分子量 |
244.60 g/mol |
IUPAC 名称 |
4-(2,2,2-trifluoroacetyl)piperazine-1-carbonyl chloride |
InChI |
InChI=1S/C7H8ClF3N2O2/c8-6(15)13-3-1-12(2-4-13)5(14)7(9,10)11/h1-4H2 |
InChI 键 |
VGNDPQKEQSUUNZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C(=O)C(F)(F)F)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14219634.png)
![1,1'-{3-[(3-Methylbut-2-en-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene](/img/structure/B14219635.png)

![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-ethyl-3-pyridinyl)-](/img/structure/B14219646.png)
![Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]-](/img/structure/B14219650.png)



![2-[(2-Amino-5-fluorophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219676.png)
![Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester](/img/structure/B14219699.png)


![(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14219717.png)
![2,3,4-Triphenyl-5-[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B14219734.png)
